Target Binding Affinity: Maraciclatide αvβ3/αvβ5 Kd Values Compared to Cilengitide IC50
Maraciclatide demonstrates binding affinities of 0.5 nM (Kd) for αvβ3 integrin and 0.1 nM (Kd) for αvβ5 integrin as reported in the NCATS Inxight Drugs database [1]. In comparison, cilengitide (EMD 121974), a therapeutic αvβ3/αvβ5 antagonist, exhibits IC50 values of 0.61 nM for αvβ3 and 8.4 nM for αvβ5 in competitive binding assays . While direct head-to-head binding comparisons are not available in a single assay system, the cross-study data indicate that maraciclatide's αvβ5 binding affinity (0.1 nM Kd) is approximately 84-fold higher than cilengitide's αvβ5 IC50 (8.4 nM), though αvβ3 affinities are comparable within the same order of magnitude (0.5 nM vs. 0.61 nM).
| Evidence Dimension | αvβ3 and αvβ5 integrin binding affinity |
|---|---|
| Target Compound Data | αvβ3 Kd = 0.5 nM; αvβ5 Kd = 0.1 nM |
| Comparator Or Baseline | Cilengitide: αvβ3 IC50 = 0.61 nM; αvβ5 IC50 = 8.4 nM |
| Quantified Difference | αvβ5 affinity difference: maraciclatide Kd 0.1 nM vs. cilengitide IC50 8.4 nM (≈84-fold higher affinity) |
| Conditions | Kd values from NCATS database (assay conditions not fully specified); cilengitide IC50 from MedChemExpress competitive binding assay |
Why This Matters
The substantially higher αvβ5 integrin binding affinity may confer different biodistribution and target engagement profiles in tissues where αvβ5 integrin predominates, potentially influencing imaging contrast and diagnostic sensitivity in specific disease contexts.
- [1] National Center for Advancing Translational Sciences (NCATS). MARACICLATIDE TC-99M - Inxight Drugs. Accessed 2026. View Source
